
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves the inhibition of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. This enzyme is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide by 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide leads to the activation of the Wnt/β-catenin pathway, which can promote cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, pancreatic cancer, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
In vivo studies have shown that 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide can inhibit tumor growth and metastasis in mouse models of breast cancer and pancreatic cancer. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its potent inhibitory activity against 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, its ability to inhibit cancer cell growth and sensitize them to chemotherapy, and its potential therapeutic applications in various diseases.
The limitations of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its low solubility in water, which can limit its bioavailability and require the use of organic solvents. It can also exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
For the research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide include the development of more potent and selective 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide inhibitors, the identification of new therapeutic applications in various diseases, and the investigation of its potential combination with other drugs for synergistic effects. Additionally, the development of new formulation strategies to improve its solubility and bioavailability can also be explored.
合成方法
The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves several steps. The starting material is 2-hydroxy-7-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloroacetyl-7-methylquinoline. This intermediate is then reacted with propylamine and sodium hydride to form the final product, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide.
科学研究应用
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has also been implicated in several diseases, including cancer, Alzheimer's disease, and diabetes, making it an attractive target for drug development.
属性
IUPAC Name |
4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-10-23(27(25,26)18-8-6-17(21)7-9-18)13-16-12-15-5-4-14(2)11-19(15)22-20(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCBNIYZBSDNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
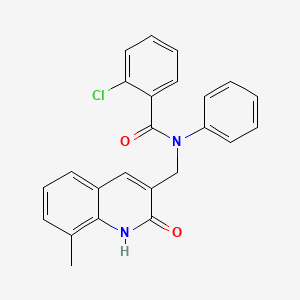
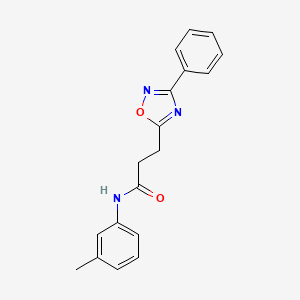
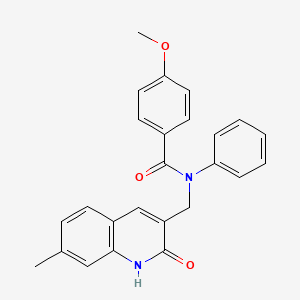
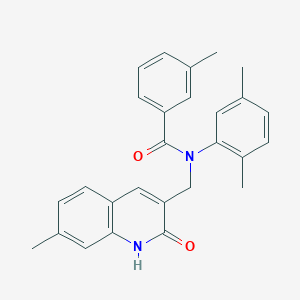

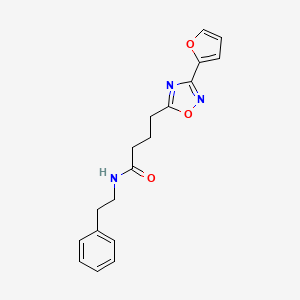

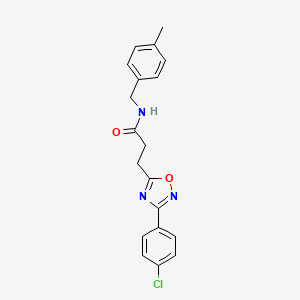
![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)



